N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-chloro-2-methoxybenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-chloro-2-methoxybenzamide is an organic compound that serves as an important building block in various chemical syntheses. It is characterized by its complex structure, which includes a chloro-substituted methoxybenzamide moiety linked to a phenylsulfonyl-tetrahydroquinoline group.
Mechanism of Action
Target of Action
Similar n-benzenesulfonyl (bs) derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been reported to show antibacterial activity .
Mode of Action
The compound interacts with its targets, leading to an increase in reactive oxygen species (ROS) in the treated strains . This suggests that the compound may exert its effects through oxidative stress mechanisms.
Biochemical Pathways
The generation of ros can affect various cellular processes, including dna damage, protein oxidation, and lipid peroxidation, which can lead to cell death .
Pharmacokinetics
Similar compounds were found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .
Result of Action
The compound has been reported to show bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in these strains, suggesting that the compound may exert its effects by disrupting bacterial cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-chloro-2-methoxybenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Sulfonylation: The tetrahydroquinoline core is then sulfonylated using a sulfonyl chloride reagent to introduce the phenylsulfonyl group.
Coupling with Chloro-methoxybenzamide: The final step involves coupling the sulfonylated tetrahydroquinoline with 5-chloro-2-methoxybenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-chloro-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 4-chloro-N-methyl-3-(methylamino)sulfonylbenzamide
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-chloro-2-methoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-30-22-12-9-17(24)15-20(22)23(27)25-18-10-11-21-16(14-18)6-5-13-26(21)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15H,5-6,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXRPQMSGSNTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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